1,4-Bis(3-Hydroxyphenoxy)Butane
Description
Structure
3D Structure
Properties
CAS No. |
58529-75-2 |
|---|---|
Molecular Formula |
C16H18O4 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
3-[4-(3-hydroxyphenoxy)butoxy]phenol |
InChI |
InChI=1S/C16H18O4/c17-13-5-3-7-15(11-13)19-9-1-2-10-20-16-8-4-6-14(18)12-16/h3-8,11-12,17-18H,1-2,9-10H2 |
InChI Key |
LEGMFZFWGSNLBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCCOC2=CC=CC(=C2)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Established Synthetic Routes for 1,4-Bis(3-Hydroxyphenoxy)Butane and Analogues
The creation of bis-phenoxy compounds, including this compound, is dominated by nucleophilic substitution reactions where a phenoxide ion attacks an electrophilic carbon.
The Williamson ether synthesis stands as a principal and widely utilized method for preparing ethers, including bis-phenoxy compounds. wikipedia.orgfrancis-press.com This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide or, in this case, a phenoxide ion. wikipedia.orgmasterorganicchemistry.com The general mechanism begins with the deprotonation of a phenol (B47542) using a base to form a more nucleophilic phenoxide ion. youtube.com This phenoxide then attacks the electrophilic carbon of an organohalide, displacing the halide and forming the ether linkage in a concerted step. wikipedia.orgmasterorganicchemistry.com
For bis-phenoxy compounds, this reaction is typically carried out by reacting a dihalide with two equivalents of a phenoxide or by reacting a diphenoxide with two equivalents of a monohalide. The synthesis of complex ethers found in natural products and pharmaceuticals often employs this reliable method. numberanalytics.com While the fundamental reaction is straightforward, its efficiency is influenced by several factors, including steric hindrance and the nature of the leaving group. masterorganicchemistry.comnumberanalytics.com
The four-carbon butane (B89635) spacer connecting the two phenoxy groups is a key structural feature that influences the synthetic strategy and the molecule's physical properties. The flexibility of the butane chain, characterized by rotation around its sigma bonds, allows the molecule to adopt various conformations. researchgate.net In the synthesis of 1,4-bis(2-nitrophenoxy)butane, a related compound, the central chain was observed to adopt a trans-gauche-trans conformation in the solid state. researchgate.net
This flexibility is an important consideration during synthesis. While intramolecular cyclization is a potential side reaction, the length of the four-carbon spacer generally favors the desired intermolecular reaction to form the bis-phenoxy product over the formation of a cyclic ether, especially when the reactant concentrations are appropriately controlled. The spacer ensures that the two reactive phenoxy ends are sufficiently separated, minimizing steric interference between the two ends of the molecule during the reaction.
Precursor Compounds and Reagent Selection for Phenoxy-Butane Linkages
The synthesis of this compound involves the careful selection of precursors and reagents to ensure the efficient formation of the target molecule. The logical precursors are a molecule to provide the aromatic rings and a molecule to provide the alkane spacer.
The most common synthetic route involves reacting resorcinol (B1680541) (1,3-dihydroxybenzene) with a 1,4-dihaloalkane, such as 1,4-dibromobutane (B41627) or 1,4-dichlorobutane. In this approach, the hydroxyl groups of resorcinol are deprotonated to form a diphenoxide.
Key Precursors and Reagents:
Phenolic Precursor : Resorcinol (1,3-dihydroxybenzene) is the starting material that provides the 3-hydroxyphenoxy units.
Alkylating Agent : A 1,4-dihaloalkane, typically 1,4-dibromobutane or 1,4-dichlorobutane, serves as the source of the four-carbon spacer. The reactivity of the alkyl halide is critical, following the order I > Br > Cl, due to the leaving group's ability. francis-press.comnumberanalytics.com
Base : A base is required to deprotonate the phenolic hydroxyl groups of resorcinol. Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are frequently used. researchgate.netnumberanalytics.com The choice of base is crucial as it must be strong enough to generate the phenoxide nucleophile without promoting side reactions. francis-press.com
Solvent : The reaction is typically conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). numberanalytics.comnumberanalytics.com These solvents are effective at solvating the cation of the base, thereby enhancing the nucleophilicity of the phenoxide ion. numberanalytics.com
A specific example is the synthesis of the analogue 1,4-bis(2-nitrophenoxy)butane, where o-nitrophenol was reacted with potassium carbonate in DMF. researchgate.net This demonstrates a practical application of these reagent choices.
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is essential for maximizing the yield of this compound and minimizing the formation of byproducts. Key parameters that can be adjusted include the choice of base and solvent, temperature, and reaction time. numberanalytics.com
The selection of the base and solvent system has a significant impact on reaction yield. Strong bases in polar aprotic solvents generally lead to higher yields in Williamson ether syntheses. numberanalytics.com For instance, using sodium hydride in DMF is a common and effective combination. numberanalytics.com
Table 1: Effect of Base and Solvent on Williamson Ether Synthesis Yield
| Base | Solvent | Typical Yield (%) |
|---|---|---|
| Sodium Hydride (NaH) | Dimethylformamide (DMF) | 85 |
| Potassium tert-butoxide (KOtBu) | Dimethyl Sulfoxide (DMSO) | 90 |
| Sodium Hydroxide (NaOH) | Water (H₂O) | 40 |
This table presents generalized data for Williamson Ether Synthesis to illustrate the impact of reagent choice. numberanalytics.com
Temperature is another critical factor. While higher temperatures can increase the reaction rate, they can also lead to undesirable side reactions. wikipedia.orgnumberanalytics.com A typical Williamson reaction is conducted at temperatures ranging from 50 to 100 °C for 1 to 8 hours. wikipedia.org In some industrial applications for producing aromatic ethers, temperatures as high as 300 °C have been used to enhance the reactivity of weaker alkylating agents and improve selectivity. wikipedia.org Furthermore, modern techniques such as microwave-enhanced synthesis have been shown to drastically reduce reaction times from hours to minutes and increase yields. wikipedia.org
Stoichiometry must also be carefully controlled to prevent the formation of mono-substituted byproducts or polymeric materials. Using a precise molar ratio of the dihalide to the phenol is crucial for achieving high selectivity for the desired bis-substituted product.
Polymerization and Material Applications
Monomer Functionality of 1,4-Bis(3-Hydroxyphenoxy)Butane in Polycondensation
Polycondensation is a primary method for leveraging the reactivity of this compound. The hydroxyl groups can react with a variety of complementary functional groups to build high-molecular-weight polymer chains.
Linear polyethers can be readily synthesized from this compound through nucleophilic substitution reactions, most commonly the Williamson ether synthesis. youtube.commasterorganicchemistry.com In this process, the bisphenol is first treated with a strong base, such as sodium hydride or potassium carbonate, to deprotonate the weakly acidic hydroxyl groups, forming a more nucleophilic bis-phenoxide. This bis-phenoxide then undergoes a polycondensation reaction with an aliphatic dihalide (e.g., 1,4-dibromobutane (B41627) or 1,6-dichlorohexane).
The reaction proceeds via an SN2 mechanism, where the phenoxide attacks the electrophilic carbon of the dihalide, displacing the halide and forming an ether linkage. masterorganicchemistry.com The repetition of this step builds the polyether chain. The incorporation of the flexible butyl chain from the this compound monomer into the polymer backbone disrupts the crystalline packing that is common in more rigid aromatic polymers, typically resulting in amorphous materials with enhanced solubility in organic solvents. acs.org
The synthesis of microporous organic polymers can be achieved by reacting bisphenols with highly activated aromatic monomers. Tetrafluoroterephthalonitrile (B158556) is an excellent candidate for this, as the fluorine atoms are strongly activated towards nucleophilic aromatic substitution (SNAr) by the two electron-withdrawing nitrile groups. researchgate.netnih.gov
In this polymerization, the phenoxide of this compound would act as the nucleophile, attacking the para-positions of tetrafluoroterephthalonitrile and displacing fluoride (B91410) ions to form a poly(arylene ether nitrile). researchgate.net The creation of a microporous network is dependent on the monomers creating a rigid and contorted structure that prevents efficient packing. nih.gov While the meta-substitution of the bisphenol introduces a kink in the polymer chain, the high flexibility of the butane (B89635) linker might counteract the formation of permanent microporosity. The resulting polymer would likely be a soluble, high-performance material, with its potential for gas separation applications depending on the final free volume of the polymer matrix.
Synthesis of Advanced Polymeric Architectures
Beyond simple linear polymers, this compound can be incorporated into more complex, high-performance polymer structures.
Hyperbranched polymers are characterized by their highly branched, three-dimensional structure and a high density of terminal functional groups. Because this compound is a linear A2-type monomer, it cannot form a hyperbranched structure on its own. However, it can be used in an A2 + B3 polycondensation reaction to create such architectures. rsc.orgresearchgate.net
In this approach, the A2 monomer (this compound) is co-polymerized with a trifunctional B3 monomer, such as 1,3,5-benzenetricarbonyl trichloride (B1173362) or a triol. capes.gov.br By carefully controlling reaction conditions, such as slow addition of the A2 monomer to the B3 monomer, gelation can be avoided, leading to the formation of soluble hyperbranched poly(ether-ester)s or polyethers. rsc.orgcapes.gov.br The flexible spacer of the A2 monomer would be incorporated into the segments between branch points, influencing the viscosity and thermal properties of the final material. researchgate.net
Poly(ether imide)s (PEIs) are a class of high-performance thermoplastics known for their excellent thermal stability, mechanical strength, and chemical resistance. specialchem.com The synthesis of PEIs typically involves the polycondensation of an aromatic dianhydride with an aromatic diamine. murraystate.edursc.org
This compound can be integrated into a PEI structure by first being converted into a novel bis(ether dianhydride) monomer. This transformation is generally achieved by reacting the bisphenol with a nitrophthalic anhydride (B1165640) or a related derivative in a two-step process involving a nucleophilic aromatic substitution followed by imidization and subsequent hydrolysis to yield the dianhydride. This custom dianhydride, now containing the flexible butane linker, can then be polymerized with various aromatic diamines (e.g., 4,4'-oxydianiline) to produce a new PEI. rsc.org The inclusion of the flexible, non-linear this compound moiety is expected to enhance the processability and solubility of the resulting PEI while maintaining high thermal stability. specialchem.commurraystate.edu
Tailoring Polymer Structures through this compound Incorporation
The specific chemical structure of this compound provides a powerful tool for tailoring the properties of advanced polymers. The key features of this monomer and their effects are:
Flexible Butyl Spacer : The four-carbon chain introduces significant conformational flexibility into the polymer backbone. This typically disrupts chain packing, reduces crystallinity, lowers the glass transition temperature (Tg), and improves the solubility of the polymer in common organic solvents when compared to polymers made from more rigid bisphenols like bisphenol A. murraystate.edunih.gov
Meta-Phenoxy Linkage : Unlike para-linked monomers that lead to more linear and rigid polymer chains, the meta-substitution pattern of the phenoxy groups creates a permanent "kink" in the polymer backbone. This further inhibits crystallization and enhances solubility.
By strategically using this compound as a monomer or co-monomer, polymer chemists can fine-tune the balance between thermal stability and processability. It allows for the synthesis of high-performance materials like poly(ether imide)s that are more easily processed, or the creation of novel hyperbranched architectures with specific solution properties.
Data Tables
Table 1: Illustrative Thermal Properties of Aromatic Polymers Containing Flexible Ether Linkages
| Polymer Class | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5) |
| Flexible Aromatic Polyethers | 100 - 180 °C | 400 - 500 °C |
| Poly(ether imide)s (Flexible) | 180 - 250 °C | > 450 °C |
Source: General properties based on findings in rsc.orgnih.gov.
Advanced Materials Concepts Utilizing this compound as a Building Block
The theoretical utility of this compound lies in its potential to introduce flexibility and disorder into aromatic polymer backbones. The meta-linkage of the phenoxy groups is known to disrupt the packing of polymer chains, which can enhance solubility and processability—common challenges in the field of high-performance polymers. The flexible butane spacer further contributes to this effect.
Advanced materials that could conceptually incorporate this monomer include:
Flexible Poly(aryl ether)s: Through nucleophilic aromatic substitution reactions with activated aromatic dihalides, this compound could serve as the bisphenol component. The resulting poly(aryl ether)s would be expected to exhibit lower melting points and glass transition temperatures, as well as improved solubility in organic solvents, when compared to polymers made with more rigid bisphenols like bisphenol A or 4,4'-biphenol.
Modified Polyesters and Polyimides: As a diol, it could be reacted with various diacid chlorides or dianhydrides to form polyesters and polyimides. The incorporation of its flexible, kinked structure would be anticipated to yield materials with greater ductility and toughness.
However, the absence of empirical data in the form of detailed research findings means that the specific properties of such polymers remain hypothetical. There are no available studies presenting data on their thermal stability (e.g., Glass Transition Temperature, Tg, or 5% Weight Loss Temperature, Td5), mechanical strength (e.g., tensile strength, modulus), or other critical performance characteristics. Consequently, no data tables with research findings can be presented at this time.
The scientific community has more extensively explored related compounds. For instance, research on polyamides and polyimides derived from 1,4-Bis(4-aminophenoxy)butane demonstrates that the flexible butoxy spacer can indeed lead to polymers with good solubility and film-forming capabilities while maintaining high thermal stability. It is plausible that polymers from this compound would exhibit analogous, though distinct, property profiles, but dedicated synthesis and characterization are required to confirm this.
Until such research is published, the role of this compound as a building block in advanced materials remains an underexplored area of polymer chemistry.
Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment
NMR spectroscopy serves as a cornerstone for the structural characterization of 1,4-Bis(3-Hydroxyphenoxy)Butane, offering a detailed view of its proton and carbon framework.
High-Resolution ¹H NMR Analysis of Aromatic and Aliphatic Protons
High-resolution ¹H NMR spectroscopy provides distinct signals for the aromatic and aliphatic protons within the this compound molecule, allowing for their precise assignment. The aromatic protons, those directly attached to the benzene (B151609) rings, typically resonate in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm. libretexts.org This is due to the deshielding effect of the aromatic ring current. ucl.ac.uk The specific chemical shifts and coupling patterns of these protons are influenced by the position of the hydroxyl and ether functional groups on the aromatic ring. Electron-donating groups, like the hydroxyl and ether groups, tend to shield the ortho and para protons, causing them to appear at a relatively higher field (lower ppm) compared to the meta protons. youtube.com
The aliphatic protons of the butane (B89635) chain (O-CH₂-CH₂-CH₂-CH₂-O) are found in the upfield region of the spectrum. The protons of the methylene (B1212753) groups (CH₂) directly attached to the oxygen atoms (O-CH₂) are deshielded due to the electronegativity of oxygen and typically appear in the range of 3.2-3.8 ppm. inflibnet.ac.in The protons of the inner methylene groups (-CH₂-CH₂-) are more shielded and thus resonate at a higher field, typically between 1.2 and 1.7 ppm. inflibnet.ac.in The integration of the peak areas in the ¹H NMR spectrum provides a quantitative ratio of the different types of protons present, confirming the molecular structure. pressbooks.pub
¹³C NMR for Carbon Backbone Elucidation
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, typically up to 200 ppm, which usually allows for the resolution of individual carbon signals. libretexts.org
The carbon atoms of the aromatic rings absorb in the range of 120-150 ppm. libretexts.org The carbons attached to the electron-withdrawing oxygen atoms (C-O) will be deshielded and appear at the lower field end of this range. Quaternary carbons, those with no attached protons, often exhibit weaker signals. oregonstate.edu The aliphatic carbons of the butane chain show distinct signals as well. The carbons directly bonded to oxygen (O-CH₂) resonate in the range of 60-80 ppm, while the inner methylene carbons (-CH₂-CH₂-) appear further upfield. oregonstate.edu Due to the symmetry in the butane molecule, only two distinct signals are expected for the four carbon atoms of the butane chain. libretexts.orgdocbrown.info
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Proton/Carbon Type | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| Aromatic Protons (Ar-H) | 6.5 - 8.0 | - |
| Aliphatic Protons (O-CH₂) | 3.2 - 3.8 | - |
| Aliphatic Protons (-CH₂-CH₂-) | 1.2 - 1.7 | - |
| Aromatic Carbons (Ar-C) | - | 120 - 150 |
| Aliphatic Carbons (O-CH₂) | - | 60 - 80 |
| Aliphatic Carbons (-CH₂-CH₂-) | - | 20 - 30 |
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and for determining the connectivity and spatial relationships between atoms in this compound.
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.educreative-biostructure.com For this compound, COSY spectra would show correlations between the adjacent methylene protons of the butane chain and between neighboring aromatic protons. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of directly attached carbon atoms. sdsu.educreative-biostructure.com It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the aromatic proton signals would show cross-peaks with their corresponding aromatic carbon signals. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons, typically over two to three bonds. sdsu.educreative-biostructure.com HMBC is crucial for establishing the connectivity between different parts of the molecule, such as the connection between the butane chain and the phenoxy rings, by showing correlations between the O-CH₂ protons and the aromatic carbons. youtube.comresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net NOESY can provide information about the conformation and stereochemistry of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique for determining the molecular weight of this compound and for studying its fragmentation patterns, which can provide further structural confirmation.
Fast Atom Bombardment (FAB) Mass Spectrometry
Fast Atom Bombardment (FAB) is a soft ionization technique particularly well-suited for the analysis of polar and thermally labile compounds like this compound. illinois.edulibretexts.org In FAB-MS, the sample is dissolved in a non-volatile liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol, and then bombarded with a high-energy beam of neutral atoms (e.g., argon or xenon). wikipedia.org This process generates protonated molecules, [M+H]⁺, or deprotonated molecules, [M-H]⁻, which can be detected by the mass spectrometer. wikipedia.orgcreative-proteomics.com The observation of these quasimolecular ions allows for the direct determination of the molecular weight of the compound. The technique's soft nature minimizes fragmentation, making the molecular ion peak easily identifiable. wikipedia.org
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS for Oligomer and Polymer Characterization
While FAB-MS is excellent for analyzing the monomeric form of this compound, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful tool for characterizing any oligomers or polymers that may be formed from this compound. MALDI-TOF is capable of analyzing high molecular weight species with high sensitivity. In this technique, the analyte is co-crystallized with a matrix that strongly absorbs laser radiation. A pulsed laser beam irradiates the sample, causing the matrix to desorb and ionize the analyte molecules, which are then accelerated in a time-of-flight mass analyzer. The resulting spectrum provides information on the molecular weight distribution of the oligomers or polymers.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Verification
The FTIR spectrum of this compound is characterized by a series of absorption bands that confirm the presence of its key functional groups: the phenolic hydroxyl (-OH) groups, the aryl ether linkages (Ar-O-C), the aromatic rings, and the aliphatic butane chain. The interpretation of this spectrum relies on the correlation of observed absorption frequencies (in wavenumbers, cm⁻¹) with known vibrational modes of specific chemical bonds.
Detailed analysis of the FTIR spectrum allows for the unequivocal identification of the compound's structural features. The presence of a broad absorption band in the high-frequency region is a hallmark of the O-H stretching vibration of the phenolic hydroxyl groups, with its broadness arising from intermolecular hydrogen bonding. The aromatic nature of the compound is confirmed by the presence of C=C stretching vibrations within the benzene rings and C-H stretching and bending vibrations. The crucial aryl ether linkage is identified by its characteristic asymmetric and symmetric C-O-C stretching bands. Finally, the aliphatic butane linker is evidenced by C-H stretching and bending vibrations.
Detailed Research Findings
The analysis of closely related structures, for instance, 1,4-bis(2-nitrophenoxy)butane, confirms the vibrational modes associated with the butoxy linker and the phenoxy moieties, although the electronic effects of the nitro group will alter the precise peak positions compared to a hydroxyl substituent. Research on phenol (B47542) and its derivatives provides definitive assignments for the O-H and aromatic C-H and C=C vibrations. Furthermore, the study of aryl ethers offers clear guidance on the expected positions of the asymmetric and symmetric C-O-C stretching bands.
By synthesizing this information, a detailed and scientifically accurate interpretation of the FTIR spectrum for this compound can be constructed. The following data table summarizes the expected characteristic absorption bands and their corresponding functional group assignments.
Interactive Data Table: FTIR Spectral Data for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3550 - 3200 | O-H Stretching | Phenolic Hydroxyl | Strong, Broad |
| 3100 - 3000 | C-H Stretching | Aromatic C-H | Medium to Weak |
| 2960 - 2850 | C-H Stretching | Aliphatic C-H (Butane chain) | Medium |
| 1610 - 1580 | C=C Stretching | Aromatic Ring | Medium to Strong |
| 1500 - 1400 | C=C Stretching | Aromatic Ring | Medium to Strong |
| 1470 - 1430 | C-H Bending | Aliphatic C-H (Butane chain) | Medium |
| 1260 - 1200 | Asymmetric C-O-C Stretching | Aryl Ether | Strong |
| 1150 - 1020 | Symmetric C-O-C Stretching | Aryl Ether | Strong |
| 1170 - 1140 | In-plane O-H Bending | Phenolic Hydroxyl | Medium |
| 880 - 750 | Out-of-plane C-H Bending | Aromatic C-H (meta-substitution) | Strong |
This table, derived from established spectroscopic data of analogous compounds, provides a reliable framework for the verification of this compound synthesis and purity via FTIR spectroscopy. The combination of a broad hydroxyl peak, characteristic aromatic absorptions, strong ether linkages, and aliphatic C-H signals creates a unique spectral fingerprint for this molecule.
Crystallographic Analysis and Structural Elucidation
Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination
Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for obtaining an unambiguous three-dimensional molecular structure. chemicalbook.com By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to determine the precise coordinates of each atom within the unit cell, the fundamental repeating unit of a crystal. This technique provides a wealth of information, including bond lengths, bond angles, and torsion angles, which together define the conformation of the molecule.
The conformation of flexible molecules like those in the bis-phenoxy family is of particular interest. The butane (B89635) linker and the bonds connecting the phenoxy groups to the central alkyl chain allow for significant rotational freedom. The specific conformation adopted in the solid state is a result of a delicate balance of intramolecular and intermolecular forces.
In a closely related analogue, 1,4-bis(2-nitrophenoxy)butane , SCXRD analysis revealed that the molecule crystallizes with a crystallographic inversion center at the midpoint of the central C-C bond of the butane chain. nih.gov This imposes a specific symmetry on the molecule in the crystal. The conformation of the central butane chain is described by a trans-gauche-trans arrangement, with the O-C-C-C torsion angle being 62.6(2)°. This is a deviation from the more common, lower-energy all-trans conformation often found in aliphatic chains, indicating that crystal packing forces play a significant role in stabilizing this particular conformation. nih.gov The dihedral angle between the two benzene (B151609) rings is constrained to 0° by the centrosymmetric nature of the molecule in the crystal. nih.gov
Another analogue, 1,4-bis[2-(prop-1-enyl)phenoxy]butane , also exhibits a crystallographic inversion center at the midpoint of the central C-C bond. This results in a kinked molecular structure, characterized by an O1-C10-C11-C11A torsion angle of 66.7(2)°. This folded conformation is a direct consequence of the rotational flexibility of the central butane bridge.
The study of such analogues highlights the conformational flexibility inherent in bis-phenoxyalkane structures and demonstrates how substitutions on the phenyl rings and the resulting intermolecular interactions can influence the preferred solid-state geometry.
Table 1: Selected Torsion Angles in Analogues of 1,4-Bis(3-Hydroxyphenoxy)Butane
| Compound | Torsion Angle | Value (°) | Reference |
| 1,4-bis(2-nitrophenoxy)butane | C6-O3-C7-C8 | -178.2(1) | nih.gov |
| 1,4-bis(2-nitrophenoxy)butane | O3-C7-C8-C8i | 62.6(2) | nih.gov |
| 1,4-bis[2-(prop-1-enyl)phenoxy]butane | O1-C10-C11-C11A | 66.7(2) |
In the crystal structure of 1,4-bis(2-nitrophenoxy)butane , weak intermolecular hydrogen bonds are observed between the oxygen atoms of the nitro groups and hydrogen atoms of the benzene rings. nih.gov These interactions, along with other van der Waals forces, create an extensive three-dimensional network that holds the molecules together. nih.gov The presence of these specific interactions likely contributes to the stabilization of the observed trans-gauche-trans conformation of the butane linker.
For bis-phenoxy systems in general, the potential for various intermolecular interactions is vast. In the case of this compound, the hydroxyl groups are expected to be key players in the formation of strong intermolecular hydrogen bonds. These O-H···O interactions would likely dominate the crystal packing, leading to the formation of well-defined supramolecular synthons, such as chains or sheets of molecules. The interplay of these strong hydrogen bonds with weaker C-H···O and π-π stacking interactions between the aromatic rings would dictate the final crystal architecture. The positioning of the hydroxyl group at the meta position of the phenoxy ring provides specific directionality for these hydrogen bonds.
Powder X-ray Diffraction (PXRD) for Bulk Material Phase Identification and Crystallinity
While SCXRD provides the most detailed structural information, it requires a suitable single crystal, which can be challenging to obtain. Powder X-ray Diffraction (PXRD) is a more accessible technique that is widely used for the characterization of polycrystalline or powdered samples. chemicalbook.com In PXRD, a monochromatic X-ray beam is directed at a bulk sample, and the scattered X-rays are detected at various angles.
The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. Each crystalline solid has a unique PXRD pattern, which is determined by its crystal structure, specifically the size and shape of the unit cell and the arrangement of atoms within it. Therefore, PXRD is an indispensable tool for:
Phase Identification: By comparing the experimental PXRD pattern to a database of known patterns, the crystalline phases in a sample can be identified.
Purity Assessment: The presence of impurity phases can be detected by the appearance of extra peaks in the diffractogram.
Analysis of Polymorphism: Different crystalline forms (polymorphs) of the same compound will have distinct PXRD patterns. PXRD is crucial for identifying and characterizing these different solid forms.
Determination of Crystallinity: The sharpness and intensity of the diffraction peaks are related to the degree of crystallinity of the sample. Amorphous materials, which lack long-range order, produce a broad halo instead of sharp peaks.
For a compound like this compound, PXRD would be the primary technique used for routine characterization of newly synthesized batches to ensure phase purity and to identify any potential polymorphic forms that may arise under different crystallization conditions.
Relationship between Molecular Structure and Crystal Packing in Bis-Phenoxy Systems
The relationship between the molecular structure of a compound and its preferred crystal packing motif is a central theme in crystal engineering. In bis-phenoxy systems, several structural features work in concert to determine the final solid-state assembly.
The nature and position of substituents on the phenyl rings have a profound impact on the intermolecular interactions. In the case of this compound, the hydroxyl groups are expected to be the primary drivers of the crystal packing through strong hydrogen bonding. The meta-position of these groups will influence the geometry of these hydrogen-bonded networks.
The interplay between strong directional interactions, such as hydrogen bonds, and weaker, less directional forces, like van der Waals interactions, is critical. In many organic crystals, the packing is a compromise that maximizes attractive interactions while minimizing steric repulsion. The study of a wide range of bis-phenoxy systems reveals that even subtle changes in molecular structure, such as the position of a substituent or the length of the alkyl linker, can lead to significantly different crystal packing arrangements and, consequently, different physical properties.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Currently, there are no specific DFT studies published that detail the electronic structure and optimized geometry of 1,4-Bis(3-Hydroxyphenoxy)Butane. However, DFT is a powerful quantum mechanical modeling method widely used to investigate the chemical and electronic properties of molecules. For instance, DFT calculations have been successfully applied to understand the pyrolysis of compounds like 1,1,1,4,4,4-hexafluoro-2-butene (B1366614) by determining reaction pathways and activation energies.
A future DFT study on this compound would likely involve optimizing the molecule's geometry to find its most stable three-dimensional conformation. This analysis would yield crucial data such as bond lengths, bond angles, and dihedral angles. Furthermore, calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies would provide insights into its reactivity, with the energy gap between them indicating the molecule's kinetic stability and electronic excitation properties. Molecular electrostatic potential (MEP) maps could also be generated to identify the electron-rich and electron-deficient regions of the molecule, which is critical for predicting how it will interact with other chemical species.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamics of Butane (B89635) Linkages
Specific Molecular Dynamics (MD) simulations focused on this compound are not available in the current body of scientific literature. MD simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique is particularly useful for understanding the conformational flexibility of molecules, such as the butane linkage in this compound.
A prospective MD study would involve placing the molecule in a simulated environment (e.g., in a solvent or in a melt with other molecules) and observing its dynamic behavior. This would reveal the range of conformations the flexible butane chain can adopt, which is crucial for understanding the macroscopic properties of polymers derived from this monomer. For example, the flexibility of the butane linker would influence properties such as the glass transition temperature, crystallinity, and mechanical strength of the resulting polymer. Insights from MD simulations are critical for understanding how molecular structure dictates material properties.
Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Polymer Behavior
There are currently no published Quantitative Structure-Property Relationship (QSPR) studies that specifically include this compound or polymers derived from it. QSPR models are statistical tools that correlate the structural or property descriptors of molecules with their macroscopic properties. These models are invaluable for predicting the behavior of new materials before they are synthesized, saving time and resources.
In the context of polymers, QSPR studies can predict a wide range of properties, including refractive index, dielectric constant, and mechanical properties, based on the chemical structure of the repeating monomer unit. A future QSPR study incorporating this compound would involve synthesizing a series of polymers with this monomer and experimentally measuring their properties. These experimental data would then be used to build a model that could predict the properties of other hypothetical polymers containing this structural unit.
Theoretical Insights into Polymerization Mechanisms Involving this compound
Detailed theoretical investigations into the polymerization mechanisms of this compound are not yet available. The two hydroxyl groups on the phenoxy rings make this molecule a suitable monomer for step-growth polymerization, reacting with various electrophilic co-monomers to form polyesters or polyethers.
Theoretical studies, often employing DFT, can be used to model the reaction pathways of polymerization. Such studies would calculate the activation energies for different reaction steps, helping to determine the most likely mechanism. For example, researchers could model the reaction of the hydroxyl groups with an acyl chloride or an alkyl halide to understand the kinetics and thermodynamics of polyester (B1180765) or polyether formation, respectively. These theoretical insights would be instrumental in optimizing reaction conditions for the synthesis of high-performance polymers from this compound.
Chemical Transformations and Derivatization Studies
Reactivity of Phenolic Hydroxyl Groups
The electron-rich nature of the benzene (B151609) rings and the presence of lone pair electrons on the oxygen atoms of the hydroxyl groups make them susceptible to a range of electrophilic and nucleophilic reactions. The acidity of the phenolic protons can be exploited in base-catalyzed reactions, while the nucleophilicity of the phenoxide ion is central to many substitution reactions.
Esterification of the phenolic hydroxyl groups in 1,4-Bis(3-Hydroxyphenoxy)Butane is a common strategy to introduce a variety of functional groups. This transformation can be achieved by reacting the compound with acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base to facilitate the formation of the more nucleophilic phenoxide ion.
One illustrative example, though on a related structure, is the synthesis of 1,4-bis(4-benzoylphenoxy)butane (B8556247) from 1,4-diphenoxy-n-butane and benzoyl chloride in the presence of aluminum chloride. prepchem.com This type of Friedel-Crafts acylation, while occurring on the aromatic ring, highlights the use of benzoyl chloride as a reagent for introducing benzoyl groups. For direct esterification of the hydroxyl groups of this compound, a more typical approach would involve the use of a base like pyridine (B92270) or triethylamine (B128534) to activate the phenol (B47542).
The introduction of ester functionalities can significantly alter the solubility and electronic properties of the parent molecule. For instance, the incorporation of long alkyl chains via esterification would increase its lipophilicity. Conversely, the addition of groups containing ionizable functionalities could enhance water solubility.
Table 1: Representative Esterification Reactions for Phenolic Hydroxyl Groups
| Reagent | Reaction Type | Potential Product |
|---|---|---|
| Acetyl Chloride | Acylation | 1,4-Bis(3-acetoxyphenoxy)butane |
| Benzoyl Chloride | Benzoylation | 1,4-Bis(3-benzoyloxyphenoxy)butane |
Etherification represents another key strategy for the functionalization of this compound. The Williamson ether synthesis is a widely applicable method, involving the reaction of the corresponding diphenoxide with an alkyl halide. The synthesis of related bis(aryloxy)alkanes, such as 1,4-Bis[2-(prop-1-enyl)phenoxy]butane, has been demonstrated through the reaction of the appropriate phenol with 1,4-dibromobutane (B41627) in the presence of a base like potassium hydroxide. nih.gov This suggests a feasible pathway for further alkylation of the hydroxyl groups of this compound itself.
A significant application of etherification is the synthesis of glycidyl (B131873) ethers by reacting the phenolic compound with epichlorohydrin (B41342). This reaction introduces reactive epoxide functionalities, which can subsequently be used for cross-linking reactions in polymer chemistry or for further derivatization. The reaction of trimethylolpropane (B17298) with epichlorohydrin to form a mixture of glycidyl ethers is a known industrial process, highlighting the general utility of this transformation. europa.eu
Table 2: Illustrative Etherification and Alkylation Reactions
| Reagent | Reaction Type | Potential Product |
|---|---|---|
| Methyl Iodide | Methylation | 1,4-Bis(3-methoxyphenoxy)butane |
| Benzyl Bromide | Benzylation | 1,4-Bis(3-benzyloxyphenoxy)butane |
Introduction of Diverse Chemical Functionalities via Derivatization
Beyond simple ester and ether linkages, a wide array of chemical functionalities can be introduced onto the this compound scaffold through derivatization of the phenolic hydroxyl groups. These modifications can be designed to impart specific chemical reactivity, spectroscopic properties, or to serve as handles for further conjugation.
For example, the synthesis of 1,4-bis(4-aminophenoxy)butane, a related diamine, showcases the potential for introducing nitrogen-containing functional groups. researchgate.net While this example involves the synthesis of the entire molecule, it points to the possibility of converting the hydroxyl groups of this compound into other functionalities, such as amines, through multi-step synthetic sequences. Another example is the synthesis of 1,4-bis(2-nitrophenoxy)butane, which introduces nitro groups onto the phenoxy rings. nih.gov
The introduction of silyl (B83357) ethers, through reaction with silylating agents like trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl), is a common strategy to protect the hydroxyl groups during subsequent chemical transformations. These protecting groups can be selectively removed under specific conditions, allowing for orthogonal chemical strategies.
Selective Functionalization and Site-Specific Modifications
A key challenge in the derivatization of this compound is achieving selective functionalization of one phenolic hydroxyl group while leaving the other unmodified. Such mono-functionalized derivatives are valuable as building blocks for the synthesis of more complex, unsymmetrical molecules.
Achieving selectivity can often be accomplished by using a sub-stoichiometric amount of the derivatizing agent and carefully controlling the reaction conditions, such as temperature and reaction time. The statistical distribution of products (unreacted, mono-substituted, and di-substituted) will depend on the relative reactivity of the starting material and the mono-substituted intermediate.
Mechanism-Based Derivatization for Analytical Applications
Derivatization is a crucial technique in analytical chemistry to enhance the detectability and chromatographic behavior of analytes. For a molecule like this compound, the polar phenolic hydroxyl groups can lead to poor peak shape and tailing in gas chromatography (GC). Therefore, derivatization to less polar derivatives is often necessary.
Silylation is a common derivatization method for phenols prior to GC analysis. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can convert the hydroxyl groups into trimethylsilyl ethers, which are more volatile and thermally stable.
For high-performance liquid chromatography (HPLC) analysis, derivatization can be employed to introduce a chromophore or fluorophore into the molecule, thereby enhancing its detection by UV-Vis or fluorescence detectors. A variety of derivatizing reagents are available for phenolic hydroxyl groups, including benzoyl chloride and dansyl chloride. nih.govnih.gov These reagents react with the hydroxyl groups to form esters that exhibit strong UV absorbance or fluorescence, significantly lowering the limits of detection. For instance, the derivatization of triterpenoids containing hydroxyl groups with reagents like p-toluenesulfonyl isocyanate (PTSI) has been shown to improve their ionization efficiency for mass spectrometry (MS) detection. nih.gov
Table 3: Derivatization Reagents for Analytical Applications
| Analytical Technique | Derivatizing Reagent | Purpose |
|---|---|---|
| Gas Chromatography (GC) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increase volatility and thermal stability |
| HPLC-UV | Benzoyl Chloride | Introduce a UV-active chromophore |
| HPLC-Fluorescence | Dansyl Chloride | Introduce a fluorescent tag |
Supramolecular Architectures and Host Guest Chemistry
Design Principles for Supramolecular Systems Incorporating Bis-Phenoxy Moieties
The design of supramolecular systems is a process of molecular engineering, where the careful selection of building blocks dictates the final architecture and properties of the assembly. researchgate.netresearchgate.net The incorporation of bis-phenoxy moieties, such as those in 1,4-Bis(3-Hydroxyphenoxy)Butane, offers a robust platform for constructing a variety of supramolecular structures. Key to this is the strategic use of non-covalent interactions like hydrogen bonding, π-π stacking, and metal coordination. nih.gov
The fundamental principle lies in creating molecules with specific recognition sites that can interact in a predictable manner. researchgate.net For bis-phenoxy compounds, the hydroxyl groups are primary sites for hydrogen bonding, while the aromatic rings provide surfaces for π-π stacking interactions. nih.govrsc.org The strategic placement of these functional groups, along with the choice of a suitable spacer, allows for control over the geometry and stability of the resulting supramolecular assembly.
The concept of self-assembly, where molecules spontaneously organize into ordered structures, is central to this design process. nih.gov By encoding molecular recognition information into the building blocks, it is possible to direct the formation of complex architectures, including one-dimensional chains, two-dimensional networks, and three-dimensional frameworks. nih.govresearchgate.net The resulting structures can exhibit emergent properties that are not present in the individual molecules. nih.gov
Furthermore, the design can be tailored to create systems that are responsive to external stimuli such as light, temperature, or the presence of specific guest molecules, adding a layer of functionality to the supramolecular assembly. tue.nl
Role of the Flexible Butane (B89635) Spacer in Molecular Recognition
The butane spacer in this compound plays a crucial role in its function as a component of supramolecular systems. Its flexibility is a key determinant of the molecule's conformational freedom, which in turn influences its ability to engage in molecular recognition and self-assembly processes.
The four-carbon chain allows the two terminal phenoxy groups to adopt a range of spatial orientations relative to each other. This conformational flexibility enables the molecule to adapt its shape to fit into specific binding sites or to arrange itself in a way that maximizes favorable intermolecular interactions. For instance, the spacer can adopt a trans-gauche-trans conformation, which may be less common than the fully extended all-trans conformation but can be stabilized by intramolecular interactions. nih.gov This adaptability is essential for the formation of stable host-guest complexes and for the efficient packing of molecules in a crystal lattice.
The length of the spacer is also a critical factor. A butane spacer provides sufficient distance between the two phenoxy groups to allow them to interact independently with other molecules or to bridge between different components of a supramolecular assembly. This bridging capability is fundamental to the formation of extended networks and polymeric structures.
Self-Assembly Processes Directed by this compound
The self-assembly of this compound into larger, ordered structures is primarily driven by a combination of specific and directional non-covalent interactions. The molecule's architecture, with its terminal hydroxyl groups and aromatic rings, predisposes it to form intricate networks through hydrogen bonding and π-π stacking.
Hydrogen Bonding Networks
The hydroxyl groups on the phenoxy moieties of this compound are potent hydrogen bond donors and acceptors. This dual capability allows for the formation of extensive and robust hydrogen-bonding networks, which are a primary driving force in the self-assembly of these molecules. nih.govresearchgate.net These interactions are highly directional and specific, leading to the formation of well-defined supramolecular architectures. researchgate.net
In the solid state, these hydrogen bonds can link molecules together to form one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks. researchgate.netrsc.org The specific pattern of hydrogen bonding will depend on factors such as the presence of other functional groups, the solvent used for crystallization, and the presence of any guest molecules. For example, in the presence of suitable acceptor molecules, such as bipyridines, the hydroxyl groups can form strong O-H···N hydrogen bonds, leading to the formation of co-crystals with unique network topologies. researchgate.net
The strength of these hydrogen bonds can significantly influence the physical properties of the resulting material, such as its melting point, solubility, and mechanical strength. The ability to form these predictable and strong intermolecular linkages makes this compound and similar bis-phenol compounds valuable components in the field of crystal engineering, where the goal is to design and synthesize new solid-state materials with desired properties.
Pi-Stacking Interactions in Aromatic Systems
In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of this compound play a significant role in its self-assembly. nih.govresearchgate.net These non-covalent interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic systems. libretexts.orgresearchgate.net While individually weaker than hydrogen bonds, the cumulative effect of multiple π-π stacking interactions can contribute significantly to the stability of a supramolecular assembly. nih.gov
The geometry of π-π stacking can vary, with the most common arrangements being parallel-displaced and T-shaped (perpendicular), as the face-to-face sandwich arrangement is often electrostatically repulsive. nih.govwikipedia.org The specific conformation adopted depends on the electronic nature of the aromatic rings and the presence of substituents. acs.org In the case of this compound, the electron-rich phenoxy rings are likely to engage in favorable stacking interactions, helping to organize the molecules into ordered arrays. wikipedia.org
These stacking interactions are crucial in directing the formation of columnar structures or layered arrangements in the solid state. nih.govresearchgate.net The interplay between hydrogen bonding and π-π stacking can lead to complex and hierarchical self-assembly, where molecules first form hydrogen-bonded chains or sheets, which then stack together through π-π interactions to create a three-dimensional structure. rsc.org This cooperative action of multiple non-covalent forces is a hallmark of supramolecular chemistry. tue.nl
Host-Guest Chemistry with Metal Ions and Organic Molecules
The structural features of this compound make it an excellent candidate for use in host-guest chemistry, where a host molecule forms a complex with a guest molecule or ion. libretexts.org The two phenoxy groups, with their hydroxyl substituents, can act as a chelating ligand, binding to a central metal ion. The flexible butane spacer allows the molecule to wrap around the metal ion, forming a stable coordination complex. nih.gov
The oxygen atoms of the hydroxyl groups are hard donor atoms, which means they form strong bonds with hard metal ions, such as the lanthanides and actinides. rsc.org The resulting metal complexes can have interesting magnetic, optical, or catalytic properties. The stoichiometry of these complexes can vary, with the bis-phenoxy ligand potentially coordinating to one or more metal centers, leading to the formation of mononuclear, dinuclear, or even polymeric coordination compounds. mdpi.comnih.gov
Beyond metal ions, this compound and similar molecules can also form inclusion complexes with a variety of organic guest molecules. nih.gov The cavity formed by the flexible host can encapsulate a guest of a complementary size and shape. The binding in these host-guest systems is typically driven by a combination of hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov The selectivity of the host for a particular guest is determined by the principle of complementarity, where the host and guest have matching shapes, sizes, and chemical properties. libretexts.org The study of these inclusion complexes is important for applications in areas such as sensing, separation, and drug delivery. nih.gov
Future Research Directions and Interdisciplinary Applications
Exploration of Novel Synthetic Pathways
While the synthesis of 1,4-Bis(3-Hydroxyphenoxy)Butane can be achieved through classical Williamson ether synthesis, future research could focus on developing more efficient, sustainable, and scalable methods. The conventional route typically involves the reaction of a dihaloalkane with a dihydroxybenzene. For instance, the synthesis of the related compound 1,4-Bis(2-nitrophenoxy)butane is accomplished by reacting o-nitrophenol with 1,4-dibromobutane (B41627) in the presence of potassium carbonate as a base in a solvent like dimethylformamide (DMF). nih.govresearchgate.net A similar strategy could be adapted for this compound using resorcinol (B1680541) as the starting phenol (B47542).
Future explorations could investigate:
Green Chemistry Approaches: Utilizing greener solvents, phase-transfer catalysts, or microwave-assisted synthesis to reduce reaction times, energy consumption, and hazardous waste.
Catalytic Systems: Developing novel catalytic systems to improve yield and selectivity, minimizing the formation of byproducts.
Alternative Starting Materials: Investigating alternative, renewable sources for the phenolic and alkane components.
One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel to streamline the production process. Research into related bis-chalcone derivatives has demonstrated the efficacy of direct condensation methods for creating complex molecules. researchgate.net
A comparative table of synthetic approaches for similar bis-phenoxyalkane structures is presented below.
| Starting Phenol | Alkylating Agent | Base/Solvent | Product | Reference |
| o-Nitrophenol | 1,4-Dibromobutane | K₂CO₃ / DMF | 1,4-Bis(2-nitrophenoxy)butane | nih.govresearchgate.net |
| p-Nitrophenol | 1,4-Dichlorobutane | K₂CO₃ / DMF | 1,4-Bis(4-aminophenoxy)butane (after reduction) | researchgate.net |
| Resorcinol | 4-Nitrophthalonitrile | K₂CO₃ / Aprotic Solvent | 1,3-Bis(3,4-dicyanophenoxy)benzene | finechem-mirea.ru |
Development of Advanced Polymer Systems with Tunable Properties
The difunctional nature of this compound makes it an excellent monomer for step-growth polymerization. The flexible butane (B89635) linker is particularly significant as it can impart solubility and processability to otherwise rigid and intractable aromatic polymers. researchgate.net
Future research is directed towards incorporating this monomer into:
High-Performance Polyesters and Polyethers: Reacting with various diacids or diepoxides to create polymers with a tailored balance of thermal stability and mechanical flexibility.
Soluble Aromatic Polyamides: The inclusion of flexible ether spacers is a proven strategy to disrupt chain packing, reduce crystallinity, and enhance the solubility of high-strength aromatic polyamides, thereby improving their processability. researchgate.net
Stimuli-Responsive Polymers: The flexible core can be integrated into architectures like rotaxane-branched dendronized polymers. nih.gov In such systems, the movement of macrocyclic components along the polymer chain can be triggered by external stimuli, leading to tunable changes in thermal and rheological properties. nih.gov The inherent flexibility of the butane chain in this compound could be exploited to design new smart materials.
Applications in Materials Science (e.g., membranes, specialty polymers)
The properties endowed by the this compound unit can be harnessed for various applications in materials science.
Specialty Polymers: As a comonomer, it can be used to create cross-linked polymers with specific functionalities. Multifunctional comonomers are crucial in producing polymeric sorbents, photoresisting materials for microelectronics, and composites for laser technology. nih.gov
High-Temperature Resins: The phenoxy groups contribute to thermal stability. Related phthalonitrile-based monomers, such as 1,3-bis(3,4-dicyanophenoxy)benzene, can be cured to form thermoset plastics with glass transition temperatures exceeding 400°C and excellent char yield at high temperatures, indicating high heat resistance. finechem-mirea.ru This suggests that polymers derived from this compound could also exhibit valuable high-temperature performance.
Membranes: The defined structure and the potential for controlled porosity in polymers derived from this monomer make it a candidate for gas separation or filtration membranes. The flexibility of the butane chain can influence the free volume within the polymer matrix, a critical parameter for membrane performance.
Integration into Responsive and Adaptive Supramolecular Systems
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to build complex, ordered structures. The molecular features of this compound make it an ideal component for such systems.
Self-Assembling Networks: The terminal hydroxyl groups are capable of forming strong, directional hydrogen bonds. A close analog, 1,4-Bis(3-hydroxymethylphenoxy)butane, is known to form zigzag chains through O-H⋯O hydrogen bonds in the solid state. researchgate.net Similarly, the parent compound can be expected to form predictable one-, two-, or three-dimensional networks.
Crystal Engineering: The flexibility of the butane spacer allows the molecule to adopt various conformations. In the crystal structure of 1,4-Bis(2-nitrophenoxy)butane, the molecule adopts a trans-gauche-trans conformation, and weak hydrogen bonds involving the nitro groups create an infinite three-dimensional network. nih.govresearchgate.net This conformational flexibility is key to designing crystals with specific packing motifs and properties.
Host-Guest Systems: The molecule can act as a flexible guest within larger host molecules or as a component of larger macrocyclic ligands designed to chelate metal ions. nih.govresearchgate.net
The table below summarizes the crystallographic data for related flexible bis-phenoxy compounds, illustrating their potential for forming ordered supramolecular structures.
| Compound | Molecular Formula | Crystal System | Key Supramolecular Interaction | Reference |
| 1,4-Bis(2-nitrophenoxy)butane | C₁₆H₁₆N₂O₆ | Monoclinic | C-H···O hydrogen bonds | researchgate.net |
| 1,4-Bis(4-aminophenoxy)butane | C₁₆H₂₀N₂O₂ | Orthorhombic | N-H···N and N-H···O hydrogen bonds | researchgate.net |
| 1,4-Bis[2-(prop-1-enyl)phenoxy]butane | C₂₂H₂₆O₂ | Orthorhombic | Van der Waals interactions | nih.gov |
| (E,E)-N,N'-bis(4-nitrobenzylidene)butane-1,4-diamine | C₁₈H₁₈N₄O₄ | Triclinic | π-stacking and C-H···O hydrogen bonds | nih.gov |
Role in Advanced Characterization Techniques and Methodological Development
The well-defined structure of this compound makes it a useful model compound for the development and validation of analytical methods.
Chromatography Standards: Research on similar complex molecules, like phthalonitrile (B49051) monomers, highlights the need for effective analytical control to quantify target compounds and byproducts. finechem-mirea.ru Developing high-performance liquid chromatography (HPLC) methods is crucial for quality control during production. This compound could serve as a reference standard for the development of such analytical techniques for new classes of polymers and materials.
Spectroscopic Analysis: The compound provides distinct signals in various spectroscopic techniques. Its synthesis and subsequent modification into new derivatives require detailed characterization by Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and mass spectrometry to confirm their expected structures. researchgate.net It can serve as a model for understanding structure-property relationships in more complex polymeric systems.
X-ray Crystallography: As a molecule capable of forming single crystals, it can be used to study non-covalent interactions and conformational preferences in detail. The precise atomic coordinates obtained from X-ray diffraction provide benchmark data for validating computational models and understanding the fundamental principles of molecular self-assembly. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,4-Bis(3-Hydroxyphenoxy)Butane, and how can reaction conditions be optimized for purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions between 1,4-dibromobutane and 3-hydroxyphenol under alkaline conditions. Optimization involves controlling stoichiometric ratios (e.g., 1:2.2 for dihalide to phenol), reaction temperature (60–80°C), and solvent selection (e.g., DMF or acetone). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity. Purity validation requires HPLC (C18 column, methanol/water mobile phase) and NMR spectroscopy .
Q. How should researchers characterize the structural and thermal stability of this compound?
- Methodological Answer :
- Structural Analysis : Use H/C NMR to confirm phenolic -OH and ether linkages. FT-IR identifies O-H stretching (3200–3500 cm) and aromatic C=C bonds (1450–1600 cm).
- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen atmosphere (heating rate 10°C/min) reveals decomposition temperatures. Differential scanning calorimetry (DSC) detects phase transitions or crystallinity changes .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Follow GHS guidelines for skin/eye irritants (Category 2):
- Personal Protection : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the antimicrobial efficacy of this compound derivatives?
- Methodological Answer :
- Assay Design : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare derivatives via esterification or alkylation of phenolic -OH groups.
- Data Interpretation : Compare minimum inhibitory concentrations (MICs) to positive controls (e.g., ampicillin). Address contradictions (e.g., varying MICs across studies) by standardizing inoculum size (~10 CFU/mL) and solvent controls (DMSO <1% v/v) .
Q. What methodologies assess this compound’s efficiency as a crosslinker in hydrogels for biomedical applications?
- Methodological Answer :
- Crosslinking Evaluation : Synthesize hydrogels via radical polymerization (e.g., acrylamide with 1–5 mol% crosslinker). Measure swelling ratio (SR) in PBS (pH 7.4) and compressive modulus via rheometry.
- Functional Performance : Test drug release kinetics (e.g., doxorubicin) using UV-Vis spectroscopy. Compare degradation rates in enzymatic (e.g., collagenase) vs. hydrolytic conditions .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding affinity to bacterial enzymes (e.g., S. aureus dihydrofolate reductase). Validate with MD simulations (GROMACS, 100 ns trajectories).
- ADMET Prediction : Employ SwissADME to assess pharmacokinetic properties (e.g., LogP, bioavailability). Cross-reference with experimental cytotoxicity data (e.g., MTT assays on HEK-293 cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
